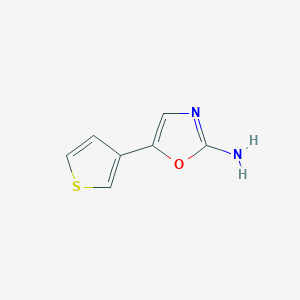

5-(Thiophen-3-yl)oxazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2OS |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

5-thiophen-3-yl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C7H6N2OS/c8-7-9-3-6(10-7)5-1-2-11-4-5/h1-4H,(H2,8,9) |

InChI Key |

WGJFDIAJTUHLTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CN=C(O2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Thiophen 3 Yl Oxazol 2 Amine

The utility of 5-(thiophen-3-yl)oxazol-2-amine as a scaffold in drug discovery and materials science is intrinsically linked to the chemical strategies available for its modification. The presence of multiple reactive sites—the amino group on the oxazole (B20620) ring, and the C-H bonds on both the oxazole and thiophene (B33073) rings—offers a rich platform for structural diversification.

Further derivatization of the core this compound structure is crucial for modulating its physicochemical and biological properties. Cross-coupling reactions are powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Following an extensive review of the scientific literature, it has been determined that there are no specific published research findings detailing the cross-coupling reactions for the further functionalization of the compound this compound.

While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are commonly employed for the functionalization of related heterocyclic systems, including individual thiophene and oxazole derivatives, specific examples, reaction conditions, or data tables for the title compound are not available in the reviewed literature. The reactivity of the 2-aminooxazole moiety and the thiophene ring in similar molecules suggests that this compound could theoretically undergo such transformations. For instance, the amino group could potentially be arylated or alkylated via Buchwald-Hartwig amination, and the thiophene ring could be a substrate for Suzuki coupling if converted to a corresponding halide or boronic acid derivative. However, without experimental data from peer-reviewed sources, any discussion of specific reaction protocols or outcomes would be speculative.

Therefore, this section cannot be populated with the requested detailed research findings and data tables due to the absence of specific information in the current body of scientific literature.

Computational and Theoretical Investigations of 5 Thiophen 3 Yl Oxazol 2 Amine

Quantum Chemical Characterization and Electronic Structure Analysis

Optimized Molecular Geometry and Conformations

No published data is available.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

No published data is available.

Molecular Electrostatic Potential (MEP) Surface Mapping

No published data is available.

Predicted Spectroscopic Properties for Structural Elucidation (e.g., Vibrational, Electronic)

No published data is available.

Molecular Dynamics and Conformational Landscape Studies

Dynamic Behavior and Stability Analysis

No published data is available.

Solvent Effects on Molecular Conformation

The conformation of a molecule, its three-dimensional arrangement of atoms, can be significantly influenced by the surrounding solvent. This is particularly true for flexible molecules like 5-(thiophen-3-yl)oxazol-2-amine, which possesses a rotational bond between the thiophene (B33073) and oxazole (B20620) rings. The polarity, hydrogen-bonding capacity, and dielectric constant of the solvent can stabilize or destabilize different conformations.

Table 1: Predicted Conformational Properties in Different Solvents This table is a hypothetical representation based on general principles of computational chemistry, as specific data for this compound is not available in the provided search results.

| Solvent | Dielectric Constant | Predicted Dominant Conformation | Predicted Dihedral Angle (Thiophene-Oxazole) |

|---|---|---|---|

| Water | 80.1 | More planar | ~15-25° |

| DMSO | 46.7 | Slightly twisted | ~25-35° |

| Chloroform | 4.8 | More twisted | ~35-45° |

Ligand-Target Interaction Modeling for Biological Systems

Understanding how a molecule like this compound interacts with biological macromolecules is fundamental to drug discovery. nih.gov In silico techniques such as molecular docking and binding energy calculations are essential for predicting these interactions. nih.gov

Molecular Docking Simulations with Relevant Enzymes and Receptors

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a cell surface receptor. nih.gov For a scaffold like thiophene-aminoxazole, which is found in compounds targeting a range of diseases, docking studies are crucial for identifying potential biological targets and understanding the binding mode. nih.gov

Derivatives containing the thiophene moiety have been investigated as inhibitors of various enzymes. For instance, docking studies on related thiophene derivatives have been performed against targets like p-glycoprotein (ABCB1), a protein associated with multidrug resistance in cancer. nih.gov Although specific docking studies for this compound are not detailed in the provided results, its structural similarity to known enzyme inhibitors suggests it could be docked into the active sites of kinases, cyclooxygenases, or other enzymes implicated in cancer or inflammation to predict its potential inhibitory activity.

Binding Energy Calculations and Interaction Analysis

Following molecular docking, the strength of the interaction between the ligand and its target is often estimated by calculating the binding energy. A lower binding energy typically indicates a more stable and potent interaction. These calculations can reveal the key amino acid residues in the receptor's binding pocket that interact with the ligand.

For this compound, the key interactions would likely involve:

Hydrogen Bonds: The 2-amino group on the oxazole ring is a prime hydrogen bond donor, while the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors. The sulfur atom in the thiophene ring can also participate in hydrogen bonding. nih.gov

Hydrophobic Interactions: The thiophene and oxazole rings can form hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding site.

Pi-stacking: The aromatic nature of both the thiophene and oxazole rings allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Hypothetical Interaction Analysis from a Docking Simulation This table illustrates the types of interactions that could be predicted for this compound with a generic kinase active site.

| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| 2-Amino Group (-NH2) | Aspartic Acid | Hydrogen Bond (Donor) | -3.0 to -5.0 |

| Oxazole Nitrogen | Lysine | Hydrogen Bond (Acceptor) | -2.5 to -4.0 |

| Thiophene Ring | Leucine/Valine | Hydrophobic | -1.5 to -2.5 |

| Oxazole Ring | Phenylalanine | π-π Stacking | -1.0 to -2.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of new, unsynthesized molecules.

Development of QSAR Models for Predictive Activity

To develop a QSAR model, a dataset of structurally related compounds with experimentally measured biological activity is required. For the this compound family, this would involve synthesizing a library of analogs with different substituents on the thiophene or oxazole rings and testing their activity against a specific biological target.

The model is then built using statistical methods, such as Multiple Linear Regression (MLR), to create an equation that correlates molecular descriptors (numerical representations of the chemical structure) with activity. laccei.org A successful QSAR model, indicated by strong statistical metrics like a high correlation coefficient (R²), can then be used to predict the biological activity of other compounds in the same class, including this compound. nih.govlaccei.org While a specific QSAR model for this exact compound is not available, studies on related heterocyclic structures like thiazole (B1198619) and indole (B1671886) derivatives demonstrate the utility of this approach. nih.govlaccei.org

Feature Selection for Pharmacophore Development

A key outcome of QSAR and other computational analyses is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor and elicit a biological response.

For the this compound scaffold, feature selection would identify the critical chemical properties responsible for its activity. The pharmacophoric features would likely include:

A hydrogen bond donor (the 2-amino group).

A hydrogen bond acceptor (the oxazole nitrogen or oxygen).

An aromatic/hydrophobic region (the thiophene ring).

By identifying these key features, medicinal chemists can design new molecules that retain this essential pharmacophore while modifying other parts of the structure to improve properties like potency, selectivity, and metabolic stability. nih.gov

Structure Activity Relationship Sar Studies of 5 Thiophen 3 Yl Oxazol 2 Amine Derivatives

Influence of Substituents on Specific Molecular Interactions

The nature and position of substituents on the 5-(thiophen-3-yl)oxazol-2-amine core play a pivotal role in modulating the biological activity of these compounds. The introduction of various functional groups can significantly alter their physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, thereby influencing their interactions with biological targets. nih.gov

For instance, in a series of related benzoxazole (B165842) derivatives, substitution on the amino group with methyl and/or phenyl groups was found to directly determine the spectral and photophysical properties of the compounds. nih.gov This highlights the sensitivity of the molecule's electronic environment to substituent changes. The planarity of the thiophene (B33073) ring itself can also contribute to ligand-receptor binding. nih.gov

Research on similar heterocyclic systems has shown that specific substitutions can lead to enhanced potency. For example, in a study of furan-based chalcones, derivatives containing 2,5-dichloro and 2-chloro moieties were identified as potent urease inhibitors. researchgate.net This suggests that halogen substitutions on the aromatic rings of thiophene-oxazole derivatives could be a promising avenue for enhancing their biological effects.

Table 1: Influence of Substituents on Biological Activity

| Parent Scaffold | Substituent | Observed Effect |

| Benzoxazole | N,N-dimethyl, N-phenyl, N-methyl-N-phenyl on amino group | Determined spectral and photophysical properties nih.gov |

| Furan Chalcone | 2,5-dichloro and 2-chloro | Potent urease inhibition researchgate.net |

Role of the Oxazole (B20620) Ring in Biological Target Recognition

The oxazole ring is a key structural element in many biologically active compounds and is recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.com Its presence in the this compound scaffold is critical for establishing specific interactions with biological targets. The oxazole moiety, with its nitrogen and oxygen heteroatoms, can participate in hydrogen bonding, which is a fundamental aspect of drug-receptor binding. mdpi.com

Oxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.gov The specific biological activity is often dictated by the substitution pattern on the oxazole ring. nih.gov For example, the introduction of an oxazole fragment is a common strategy used during the optimization of drug candidates. mdpi.com

Contribution of the Thiophene Moiety to Activity Profiles

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another crucial component of the this compound scaffold. sciensage.info Thiophene and its derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govijprajournal.com The sulfur atom in the thiophene ring can engage in specific interactions, such as sulfur-aromatic and sulfur-π interactions, which can contribute to the binding affinity of the molecule to its target. nih.gov

The position of the thiophene ring attachment to the oxazole core is also significant. In the case of this compound, the linkage is at the 3-position of the thiophene ring. This specific isomer may present a different pharmacological profile compared to its 2-substituted counterpart due to the altered spatial arrangement of the thiophene's sulfur atom and its accessibility for interactions.

Moreover, the thiophene ring can serve as a scaffold for further functionalization, allowing for the fine-tuning of the molecule's properties. For example, derivatives of 3-(2-thienyl)alanine, a synthetic analogue of phenylalanine containing a thiophene ring, have shown potential therapeutic applications. mdpi.com

Table 2: Bioactivities Associated with the Thiophene Moiety

| Biological Activity | Reference |

| Anticancer | nih.govijprajournal.com |

| Anti-inflammatory | nih.govijprajournal.com |

| Antimicrobial | ijprajournal.com |

| Antiviral | ijprajournal.com |

| Antidiabetic | ijprajournal.com |

Significance of the Amine Functionality for Binding and Activity

The mode of carbon dioxide adsorption on aminosilanes has been shown to depend on the nature of the amine group, with primary amines preferentially forming intermolecular ammonium (B1175870) carbamates. researchgate.net This highlights the reactive potential of the primary amine. In the context of drug design, this functionality can be crucial for anchoring the molecule within a binding pocket.

Furthermore, the amine group provides a convenient handle for synthetic modification. It can be acylated, alkylated, or used as a starting point for the construction of more complex functionalities, allowing for a systematic exploration of the SAR.

Comparative SAR Analysis with Related Heterocyclic Scaffolds (e.g., Oxadiazoles (B1248032), Thiazoles)

To better understand the unique contributions of the oxazole ring in this compound, it is informative to compare its SAR with related heterocyclic scaffolds such as oxadiazoles and thiazoles. These heterocycles share structural similarities with oxazole but possess different electronic and hydrogen bonding properties.

Oxadiazoles: 1,3,4-Oxadiazoles are bioisosteres of oxazoles, where a nitrogen atom replaces a carbon atom in the ring. mdpi.com This substitution can alter the molecule's metabolic stability and its ability to form hydrogen bonds. mdpi.com SAR studies on 1,3,4-oxadiazole (B1194373) derivatives have revealed their potential as anticancer agents. researchgate.net Comparing the activity of oxadiazole analogs with their oxazole counterparts can provide insights into the importance of the specific arrangement of heteroatoms for a particular biological target.

Table 3: Comparison of Heterocyclic Scaffolds

| Heterocycle | Key Features | Reported Activities | Reference |

| Oxazole | Oxygen and nitrogen heteroatoms | Antimicrobial, anticancer, anti-inflammatory | nih.govnih.gov |

| 1,3,4-Oxadiazole | Bioisostere of oxazole, altered H-bonding | Anticancer | researchgate.net |

| Thiazole (B1198619) | Sulfur heteroatom, different electronics | Adenosine A3 antagonists, anti-proliferative | nih.govnih.gov |

Investigative Biological Activities and Mechanistic Insights in Vitro/molecular Level

Enzyme Inhibition and Modulation Mechanisms: A Field Devoid of Data

Comprehensive searches for studies on the enzymatic interactions of 5-(Thiophen-3-yl)oxazol-2-amine have proven fruitless. There is no available information on its potential to inhibit or modulate key enzymes involved in inflammatory and cell cycle pathways.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

There are no published studies investigating the inhibitory activity of this compound against cyclooxygenase (COX-1 and COX-2) or lipoxygenase (LOX) enzymes. The anti-inflammatory potential of this compound through the arachidonic acid cascade is therefore unknown.

Modulation of Kinase Activities (e.g., Cyclin-Dependent Kinases)

The effect of this compound on kinase activities, including cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation, has not been reported in the scientific literature. Its potential as an anticancer agent via kinase modulation remains uninvestigated.

Investigation of Other Relevant Hydrolase or Transferase Interactions

No data is available concerning the interaction of this compound with other significant enzyme classes such as hydrolases or transferases.

Receptor Interaction Mechanisms: An Unexplored Area

Similarly, the interaction of this compound with molecular receptors is an uncharted area of research.

Elucidation of Specific Receptor Binding Modes

There are no studies detailing the binding of this compound to any specific receptors. Consequently, its binding affinity, orientation, and key molecular interactions at a receptor active site are not known.

Agonist or Antagonist Mechanisms at Molecular Receptors

Without receptor binding data, it is impossible to determine whether this compound would act as an agonist, stimulating a receptor's response, or as an antagonist, blocking its activity.

Cellular Pathway Modulation

The thiophene-oxazole scaffold is a recurring motif in compounds designed to interact with critical cellular signaling pathways, including those governing cell cycle and inflammation.

Impact on Cell Cycle Progression in Cell Lines

Derivatives containing the thiophene (B33073) and oxazole (B20620)/isoxazole (B147169) core structures have demonstrated significant capabilities in disrupting cell cycle progression in various cancer cell lines, suggesting a potential cytostatic or cytotoxic mechanism. These compounds often induce cell cycle arrest at specific checkpoints, preventing cellular proliferation and leading to apoptosis.

For instance, certain tetrahydrobenzo[b]thiophene derivatives have been shown to cause cell cycle arrest at the G2/M phase, accompanied by an induction of apoptosis confirmed by enhanced levels of caspases 3 and 9. Another related diaryl oxazole analog was found to induce a cell cycle block in the S-phase, which was also followed by apoptotic cell death. Similarly, studies on 5-(thiophen-2-yl)isoxazole derivatives revealed an apoptotic cell death mechanism, which is intrinsically linked to cell cycle modulation. The collective evidence points towards the ability of this chemical class to interfere with the mitotic machinery of cancer cells.

Table 1: Effects of Thiophene and Oxazole/Isoxazole Derivatives on Cell Cycle Progression

| Compound Class/Derivative | Cell Line(s) | Observed Effect |

| Tetrahydrobenzo[b]thiophene derivatives | A549 (Non-small cell lung cancer) | Dose-dependent G2/M accumulation and cell cycle arrest. |

| Diaryl oxazole analog (PC-046) | MiaPaca-2 (Pancreatic cancer) | Cell cycle block in the S-phase, followed by apoptosis. |

| 5-(Thiophen-2-yl)isoxazole derivatives (TTI-6) | MCF-7 (Breast cancer) | Induction of apoptosis, confirmed via cell cycle analysis. |

| Thiophene carboxamide derivatives | Hep3B (Hepatocellular carcinoma) | Cell cycle arrest in the G2/M phase. |

Modulation of Inflammatory Signaling Cascades in Cellular Models

Thiophene-based compounds are recognized for their anti-inflammatory properties, which are often mediated through the modulation of key inflammatory signaling cascades. Research on various thiophene derivatives indicates a strong potential for this compound to exhibit similar activities.

The primary mechanisms involve the inhibition of pro-inflammatory enzymes and the reduction of inflammatory cytokine production. Thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), two central enzymes in the inflammatory pathway. Furthermore, studies have demonstrated that certain thiophene compounds can significantly decrease the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in cellular models of inflammation. nih.govnih.gov In some instances, this is achieved by reducing the gene expression of these inflammatory mediators. nih.gov Another reported mechanism for related benzo[b]thiophene carboxamides is the reduction of surface-level expression of intercellular adhesion molecule-1 (ICAM-1) and E-selectin on activated endothelial cells, which are crucial for the recruitment of immune cells to sites of inflammation. nih.gov

Antimicrobial Mechanisms

The heterocyclic nature of the thiophene-oxazole core is a feature found in many antimicrobial agents. The mechanisms of action for related compounds involve specific enzyme inhibition and disruption of cellular integrity.

Target Identification in Bacterial and Fungal Pathogens (e.g., MurB, CYP51)

While specific inhibition of the bacterial enzyme MurB by this compound has not been detailed, the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a highly plausible mechanism of action. CYP51 is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane, and it is the primary target for azole antifungal drugs. nih.gov

A molecular docking and dynamics study specifically investigating thiophene compounds as potential inhibitors for mutant fungal CYP51 (Y140F/H) identified several candidates with strong binding affinity and stability, suggesting they could act as effective inhibitors. nih.gov This indicates that the thiophene scaffold is well-suited for interacting with the active site of CYP51. nih.gov Given that the oxazole ring is a bioisostere of the triazole and imidazole (B134444) rings found in conventional antifungal agents, it is reasonable to infer that a thiophene-oxazole compound could effectively target CYP51. nih.gov Other antimicrobial targets have also been identified for related thiophene hybrids, such as dihydrofolate reductase (DHFR).

Analysis of Membrane Permeability and Intracellular Accumulation

Beyond specific enzyme inhibition, thiophene-containing compounds have been shown to exert their antimicrobial effects by compromising the physical integrity of the pathogen's cell membrane. A study on thiophene-based stilbene (B7821643) derivatives containing an oxadiazole unit—structurally related to the oxazole in the title compound—found that the lead compound induced a notable increase in the cell membrane conductivity of fungal mycelia. This suggests that the compound disrupts the membrane, leading to leakage of intracellular components and ultimately cell death.

Furthermore, the ability of these compounds to accumulate within cells is crucial for their efficacy. Research on nanoparticle-based delivery systems for thiophene derivatives has shown that these compounds can be efficiently taken up by cells in a time-dependent manner, confirming that they can reach their intracellular targets.

Antitumoral/Antiproliferative Mechanisms

The antitumoral and antiproliferative activities of thiophene and oxazole/isoxazole derivatives are well-documented and operate through diverse and targeted mechanisms at the molecular level. These mechanisms often involve the inhibition of proteins that are fundamental to cancer cell growth, survival, and proliferation.

Key mechanisms identified for structurally related compounds include:

Kinase Inhibition: Various thiophene and isoxazole derivatives have been identified as potent inhibitors of several protein kinases implicated in cancer. These include Janus kinase 2 (JAK2), c-Met, Pim-1 kinase, and Hypoxia-Inducible Factor-2α (HIF-2α). nih.govnih.gov Inhibition of these kinases disrupts signaling pathways that drive tumor growth and survival. nih.gov

Tubulin Polymerization Inhibition: Like some established chemotherapeutic agents, certain benzo[b]thiophene derivatives exert their anticancer effects by interfering with microtubule dynamics. They inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Hormone Receptor Targeting: For hormone-dependent cancers like specific types of breast cancer, 5-(thiophen-2-yl)isoxazole derivatives have been shown to act as inhibitors of the estrogen receptor alpha (ERα). By blocking this receptor, the compounds prevent the hormonal signaling that promotes cancer cell proliferation.

Table 2: Potential Antitumoral/Antiproliferative Mechanisms of Thiophene-Oxazole Analogs

| Mechanism of Action | Specific Target/Process | Compound Class/Example |

| Kinase Inhibition | Janus Kinase 2 (JAK2) | Thiophene carboxamides |

| Kinase Inhibition | c-Met, Pim-1 Kinase | Thiophene, thiazole (B1198619), and isoxazole derivatives |

| Transcription Factor Inhibition | Hypoxia-Inducible Factor-2α (HIF-2α) | Cycloalkyl[c]thiophenes |

| Microtubule Disruption | Tubulin Polymerization | 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives |

| Hormone Receptor Blockade | Estrogen Receptor Alpha (ERα) | 5-(thiophen-2-yl)isoxazole derivatives |

| Apoptosis Induction | Caspase Activation | Tetrahydrobenzo[b]thiophene derivatives |

No Scientific Data Available for this compound

Despite a comprehensive search of available scientific literature, no research data was found for the specific chemical compound this compound regarding its investigative biological activities, including its mechanism of action in human cancer cell lines such as MCF-7 and HCT116, or its potential to induce apoptosis or cell growth arrest.

The user's request for a detailed article on the in vitro biological activities of this compound cannot be fulfilled at this time due to the absence of published research on this particular compound. The strict requirement to focus solely on this molecule and adhere to a specific outline concerning its anticancer properties prevents the generation of an article based on speculative or extrapolated data from related but distinct chemical structures.

Searches for this compound did not yield any studies detailing its synthesis, characterization, or evaluation of its biological effects in cancer cell lines. While the broader class of thiophene and oxazole-containing compounds has been the subject of anticancer research, with some derivatives showing activity against cell lines like MCF-7 and HCT116, this information is not directly applicable to the specific, requested compound as per the user's explicit instructions.

Therefore, the sections on the mechanism of action in human cancer cell lines and the induction of apoptosis or cell growth arrest pathways for this compound cannot be written. There is no available data to populate the requested tables or provide detailed research findings.

It is crucial in scientific writing to maintain accuracy and to base all information on verified and published research. In this instance, the lack of data makes it impossible to produce the requested professional and authoritative article without resorting to fabrication, which would be a violation of scientific and ethical standards.

Advanced Applications and Future Research Directions of 5 Thiophen 3 Yl Oxazol 2 Amine

Potential in Material Science and Organic Electronics

The fusion of the electron-rich thiophene (B33073) ring with the oxazole (B20620) moiety in 5-(Thiophen-3-yl)oxazol-2-amine suggests its potential utility in the field of material science, particularly in the development of organic electronics. Thiophene-based materials are well-known for their excellent charge transport properties and have been extensively studied for applications in electronic and optoelectronic devices. rsc.orgresearchgate.net

Development as Fluorescent Dyes and Optical Brighteners

Thiophene-containing compounds are known for their fluorescent properties, and the incorporation of an oxazole ring can further enhance these characteristics. rsc.orgresearchgate.net The extended π-conjugation in such systems often leads to strong absorption in the UV-visible region and significant fluorescence emission. nih.gov The development of novel fluorescent dyes is crucial for various applications, including bioimaging, sensing, and as active components in organic light-emitting diodes (OLEDs).

The photophysical properties of push-pull aryl(bi)thiophene chromophores have been shown to exhibit intense intramolecular charge transfer (ICT) absorption bands. nih.gov Increasing the strength of electron-donating and electron-withdrawing groups, as well as the length of the conjugated system, can lead to shifts in the absorption and an increase in fluorescence. nih.gov In this compound, the amino group acts as an electron donor, while the oxazole and thiophene rings form the conjugated bridge. The specific substitution pattern and the nature of the solvent can significantly influence the fluorescence properties. Research in this area could focus on synthesizing derivatives of this compound with tailored photophysical properties for specific applications.

| Related Thiophene-Based Fluorophore | Key Photophysical Properties | Potential Application |

| Aryl(bi)thiophene Chromophores | Intense ICT absorption, significant fluorescence. nih.gov | Biphotonic fluorescent probes for bioimaging. nih.gov |

| Thiophene-based Stilbene (B7821643) Derivatives | Antifungal activity and fluorescence. nih.gov | Agrochemicals with tracking capabilities. |

| Thiophene-based π-conjugated Chromophores | Stable cathode electrochemiluminescence. rsc.org | ECL sensors. rsc.org |

This table presents data on related thiophene-based compounds to illustrate the potential of this compound in similar applications.

Integration into Organic Field-Effect Transistors and Solar Cells

The charge transport properties of thiophene-based materials make them excellent candidates for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.orgresearchgate.netresearchgate.net The performance of these devices is highly dependent on the molecular structure, packing, and electronic properties of the organic semiconductor used. researchgate.netacs.org

Thiophene oligomers and polymers have demonstrated high charge carrier mobilities, which is a critical parameter for efficient OFETs. sigmaaldrich.comnih.gov The planarity of the thiophene ring facilitates π-π stacking, which is essential for intermolecular charge transport. The oxazole ring in this compound can influence the electronic properties and molecular packing of the material, potentially leading to improved device performance. The amino group can also play a role in modifying the energy levels of the molecule, which is crucial for efficient charge injection and transport in OFETs and for optimizing the energy level alignment in OSCs. nih.gov

Future research could involve the synthesis of polymers and oligomers based on the this compound monomer and the characterization of their performance in electronic devices.

| Thiophene-Based Semiconductor | Device Application | Reported Performance Metric |

| Bithiophene-Imide (BTI)-based polymers | OFETs | Electron mobility of ~10⁻² cm² V⁻¹ s⁻¹, Hole mobility of ~10⁻² cm² V⁻¹ s⁻¹. acs.org |

| Dithieno[3,2-b:2′,3′-d]thiophene derivative | SC-OFETs | Highest mobility of 1.26 cm² V⁻¹ s⁻¹. nih.gov |

| Thiophene-isoindigo co-oligomers | Organic Semiconductors | Tunable HOMO/LUMO levels. nih.gov |

This table summarizes the performance of related thiophene-based semiconductors, suggesting the potential of this compound in organic electronics.

Role in Agrochemical Development

Thiophene and its derivatives have been widely investigated for their biological activities, including as active ingredients in agrochemicals. wikipedia.orgnih.gov The structural similarity of thiophene to the benzene (B151609) ring allows it to act as a bioisostere, often retaining or enhancing biological activity. wikipedia.org

Exploration as Pesticidal or Plant Growth Regulating Agents

The combination of a thiophene ring with other heterocyclic systems, such as oxadiazole or thiazole (B1198619), has led to the discovery of compounds with significant fungicidal and insecticidal properties. nih.govacs.orgsioc-journal.cn For instance, certain thiophene-based stilbene derivatives have shown improved antifungal activity against Botrytis cinerea compared to resveratrol. nih.gov The mechanism of action of these compounds can vary, but they often involve the disruption of essential biological processes in the target organisms.

The structure-activity relationship (SAR) studies of such compounds can provide valuable insights for the design of new and more effective pesticides. acs.orgrsc.org The this compound scaffold presents a unique combination of functional groups that could interact with biological targets in pests. The amino group, for example, can participate in hydrogen bonding interactions, which are crucial for binding to enzymes and receptors.

Furthermore, some thiophene derivatives have been shown to act as plant growth regulators. google.commdpi.com These compounds can influence various aspects of plant development, such as root growth, shoot elongation, and flowering time. The potential of this compound as a plant growth regulator could be explored by evaluating its effects on different plant species under various conditions.

| Thiophene-Based Agrochemical | Target Pest/Activity | Key Finding |

| Phenyl Thiophen-2-yl Triazoles | Chewing and sap-feeding insects | Broad-spectrum activity. acs.org |

| Thiophene-based stilbene derivatives | Botrytis cinerea | Improved antifungal activity over resveratrol. nih.gov |

| Thiophene-derived aminophosphonates | Terrestrial Plants | Phytotoxic effects, potential as herbicides. mdpi.com |

This table highlights the agrochemical potential of related thiophene derivatives, indicating possible applications for this compound.

Catalytic Applications and Ligand Design

The nitrogen and sulfur atoms in the this compound structure make it an interesting candidate for use as a ligand in metal-catalyzed reactions. The development of novel ligands is crucial for advancing the field of catalysis, as the ligand plays a key role in determining the activity, selectivity, and stability of the catalyst.

Use as Ligands in Metal-Catalyzed Reactions

Oxazoline-containing ligands have been extensively used in asymmetric catalysis, leading to high enantioselectivities in a variety of reactions. alfachemic.comrsc.orgnih.gov The nitrogen atom in the oxazole ring can coordinate to a metal center, and the substituent at the 5-position can influence the steric and electronic properties of the resulting catalyst. The thiophene moiety can also participate in metal coordination or influence the ligand's properties through its electronic effects.

The combination of the oxazole and thiophene rings in this compound could lead to ligands with unique properties. The presence of multiple heteroatoms (N, O, S) offers various potential coordination modes, which could be exploited for different catalytic applications. For example, this compound could be explored as a ligand in cross-coupling reactions, which are fundamental transformations in organic synthesis. researchgate.netnih.gov

Future research in this area would involve the synthesis of metal complexes of this compound and the evaluation of their catalytic activity in various organic reactions. The development of chiral versions of this ligand could also open up possibilities in asymmetric catalysis.

| Ligand Type | Catalytic Application | Key Feature |

| Pyridine-oxazoline ligands | Asymmetric catalysis | Highly effective in various asymmetric reactions. rsc.org |

| Sugar-annulated oxazoline (B21484) ligands | Pd-catalyzed allylic alkylation | High asymmetric induction. nih.gov |

| Biaryl monophosphine ligands with thiophene substrates | C-S cross-coupling reactions | Effective for thioether formation. nih.gov |

This table shows examples of related ligand types and their applications, suggesting the potential of this compound in catalysis.

Role in Organocatalysis

While direct studies on the organocatalytic activity of this compound are not yet prevalent in the literature, the inherent structural features of the molecule suggest a strong potential for its use in this field. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on the presence of specific functional groups that can interact with substrates through hydrogen bonding, protonation, or the formation of transient covalent intermediates. The 2-aminooxazole moiety, in particular, presents several key features that are desirable in an organocatalyst.

The exocyclic amine group can act as a Brønsted base or a hydrogen bond donor, while the endocyclic nitrogen and oxygen atoms can serve as hydrogen bond acceptors. This multi-point interaction capability could be leveraged in enantioselective transformations, where precise spatial orientation of the substrate is crucial. For instance, the enantioselective amination of 2-perfluoroalkyl-oxazol-5(2H)-ones has been achieved using bifunctional urea-tertiary amine catalysts, highlighting the potential of oxazole-based structures in asymmetric synthesis. rsc.org

Furthermore, the thiophene ring, with its electron-rich nature, can participate in various catalytic cycles, potentially influencing the electronic properties of the oxazole core and modulating its catalytic activity. The combination of the thiophene and 2-aminooxazole rings could lead to cooperative catalytic effects, where both moieties play an active role in the reaction mechanism. The development of cooperative chemoenzymatic systems, where organic catalysts work in synergy with enzymes, also opens up new avenues for the application of such hybrid molecules. nih.gov

Table 1: Potential Organocatalytic Applications of this compound

| Reaction Type | Potential Role of the Compound | Rationale |

| Michael Addition | Hydrogen bond donor/acceptor | Activation of electrophile and nucleophile |

| Aldol Reaction | Brønsted base/acid catalysis | Enolate formation and proton transfer |

| Asymmetric Amination | Chiral ligand or catalyst | Formation of chiral centers |

| Cycloaddition Reactions | Lewis base catalysis | Activation of substrates |

Future Research Avenues and Emerging Concepts

The full potential of this compound is yet to be unlocked, with several exciting research avenues poised to expand its scientific and practical importance.

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the widespread investigation and application of this compound. While classical methods for the synthesis of oxazoles and thiophenes exist, future research will likely focus on the development of novel, more efficient, and regioselective strategies. organic-chemistry.orgrsc.org This includes metal-catalyzed cross-coupling reactions to construct the thiophene-oxazole linkage and innovative cyclization methods to form the oxazole ring. nih.govacs.org One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are particularly attractive for their efficiency and reduced waste generation. nih.gov

Development of Advanced Computational Models

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and reactivity of new molecules. For this compound, density functional theory (DFT) calculations can provide insights into its electronic structure, conformational preferences, and potential interaction modes with substrates and biological targets. researchgate.netnih.gov Such studies can guide the rational design of new catalysts and therapeutic agents based on this scaffold. For example, computational studies on related thiophene and oxazole derivatives have been used to understand their electronic properties and predict their behavior in various applications. scienceopen.comresearchgate.net

Integration with High-Throughput Screening for New Biological Targets

The structural similarity of the 2-aminooxazole core to the 2-aminothiazole (B372263) scaffold, a known privileged structure in medicinal chemistry, suggests that this compound and its derivatives could possess a wide range of biological activities. nih.govresearchgate.netnih.govresearchgate.netnih.gov High-throughput screening (HTS) of libraries of compounds containing this scaffold against a diverse array of biological targets is a promising strategy for identifying new therapeutic leads. nih.govyoutube.comthermofisher.com HTS campaigns have been successfully employed to discover inhibitors of various enzymes and receptors, and the application of this technology to libraries of thiophene-oxazole derivatives could uncover novel activities in areas such as oncology, infectious diseases, and inflammation. acs.orgacs.orgnih.govnih.gov

Table 2: Potential Biological Targets for High-Throughput Screening

| Target Class | Rationale | Example from Related Compounds |

| Kinases | Many kinase inhibitors contain heterocyclic scaffolds. | 2-aminothiazole derivatives have shown anticancer activity. nih.gov |

| G-protein-coupled receptors (GPCRs) | Heterocycles are common ligands for GPCRs. | Thiophene derivatives have been explored as receptor modulators. |

| Proteases | Heterocyclic compounds can act as protease inhibitors. | Thiazole-containing compounds have shown anti-HIV activity. |

| Ion Channels | Small molecules can modulate ion channel function. | Thiophene derivatives have shown activity against various ion channels. |

Sustainable and Green Chemical Synthesis Approaches for Scalability

In line with the growing emphasis on environmentally friendly chemical processes, future research should focus on developing sustainable and green synthetic methods for this compound. This includes the use of greener solvents, such as water or ionic liquids, and the development of catalyst systems that are recyclable and based on abundant, non-toxic metals. ijpsonline.comeurekaselect.comrsc.orgmdpi.comnih.gov Microwave-assisted synthesis and flow chemistry are other green technologies that can lead to more efficient and scalable production processes. mdpi.comrsc.org The development of such methods will be crucial for the eventual large-scale application of this compound in various fields.

Q & A

Q. What are the established synthetic routes for 5-(Thiophen-3-yl)oxazol-2-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves coupling reactions between thiophene derivatives and oxazole precursors. A robust method includes Suzuki-Miyaura cross-coupling using boronic ester intermediates, as demonstrated in analogous compounds (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine synthesis via coupling with brominated precursors under palladium catalysis, yielding ~84% . Key factors include:

- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf).

- Solvent: Tetrahydrofuran (THF) or dioxane.

- Temperature: 80–100°C under inert atmosphere.

Purification via column chromatography or recrystallization ensures high purity.

Q. How is the structural integrity of this compound validated post-synthesis?

X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (part of the SHELX suite) refine crystallographic data to resolve bond lengths, angles, and torsional strain . For non-crystalline samples, complementary techniques include:

Q. What are the primary challenges in purifying this compound, and how are they addressed?

Common issues include residual palladium catalysts and byproducts from coupling reactions. Mitigation strategies:

- Chelating Resins : Use of SiliaMetS Thiol to sequester Pd.

- Chromatography : Gradient elution with hexane/ethyl acetate.

- Recrystallization : Ethanol/water mixtures for high-purity crystals .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as kinases or DNA helicases. For example, thiazole-pyrazine hybrids show improved binding to cancer-related proteins via π-π stacking and hydrogen bonding .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or mechanism-of-action claims require:

- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols.

- Metabolic Stability Tests : Evaluate compound degradation in vitro (e.g., liver microsome assays).

- Orthogonal Validation : Combine Western blotting (protein expression) with flow cytometry (apoptosis) to confirm activity .

Q. How is this compound functionalized for material science applications?

The thiophene-oxazole core is modified for optoelectronic properties:

- Electron-Withdrawing Groups : Nitro or cyano substituents enhance charge transport in organic semiconductors.

- Polymer Incorporation : Copolymerization with thiophene monomers improves conductivity (e.g., PEDOT analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.